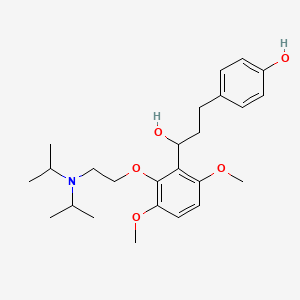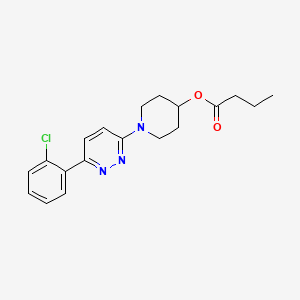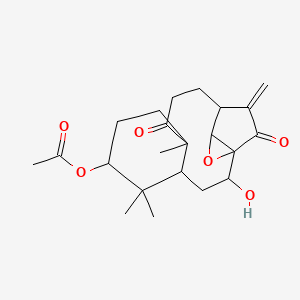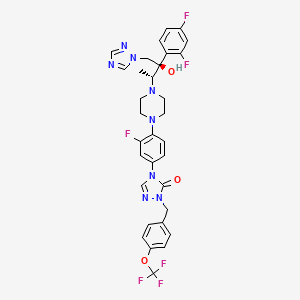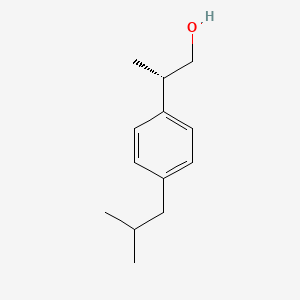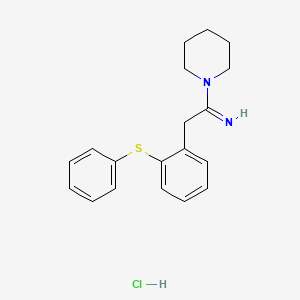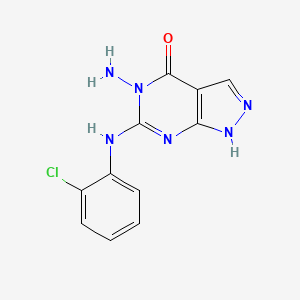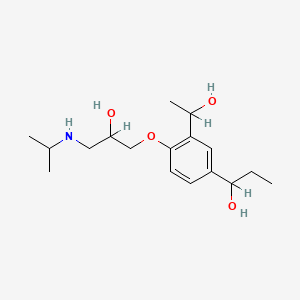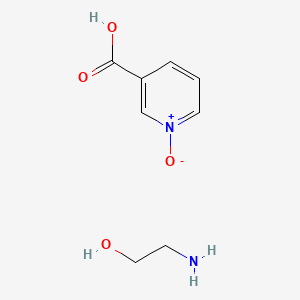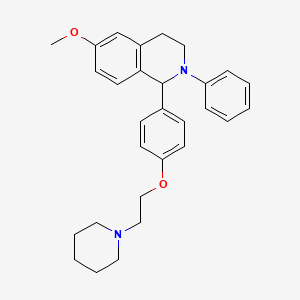
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This specific compound is characterized by the presence of a tetrahydroisoquinoline core, which is substituted with methoxy, phenyl, and piperidinyl groups. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include the use of aqueous hydrochloric acid at elevated temperatures (around 100°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and improve the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to more saturated derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.
科学的研究の応用
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy, phenyl, and piperidinyl substitutions.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole: Another compound with a similar core structure but different substitutions.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, phenyl, and piperidinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
特性
CAS番号 |
96719-67-4 |
|---|---|
分子式 |
C29H34N2O2 |
分子量 |
442.6 g/mol |
IUPAC名 |
6-methoxy-2-phenyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C29H34N2O2/c1-32-27-14-15-28-24(22-27)16-19-31(25-8-4-2-5-9-25)29(28)23-10-12-26(13-11-23)33-21-20-30-17-6-3-7-18-30/h2,4-5,8-15,22,29H,3,6-7,16-21H2,1H3 |
InChIキー |
ITLSLIOXUMKROB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



